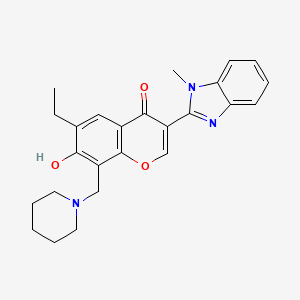

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a chromen-4-one derivative with a benzimidazole core and a piperidine-containing side chain. Its molecular formula is C₂₅H₂₈N₄O₃, with a molecular weight of 432.51 g/mol . The structure features:

- A chromen-4-one backbone substituted with ethyl and hydroxyl groups at positions 6 and 7, respectively.

- A piperidin-1-ylmethyl substituent at position 8, which enhances solubility and modulates steric effects .

Predicted physicochemical properties include a density of 1.31 g/cm³, boiling point of 641.4°C, and a pKa of 6.74, suggesting moderate hydrophilicity suitable for drug-like applications .

Properties

IUPAC Name |

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-3-16-13-17-23(30)19(25-26-20-9-5-6-10-21(20)27(25)2)15-31-24(17)18(22(16)29)14-28-11-7-4-8-12-28/h5-6,9-10,13,15,29H,3-4,7-8,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTCQZSPPOXRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable benzimidazole derivative and then introduce the chromen-4-one structure through a series of reactions, including cyclization and functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: : The chromen-4-one core can be reduced to form dihydrochromen-4-one derivatives.

Substitution: : The ethyl and piperidinylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of dihydrochromen-4-one derivatives.

Substitution: : Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have pharmacological properties that make it useful in drug development.

Industry: : It can be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

(a) Solubility and Basicity

- The piperazine analog (4-methylpiperazinylmethyl) exhibits higher solubility in aqueous media due to the additional nitrogen atom, which enhances hydrogen bonding .

- The 3-methylpiperidine analog shows reduced solubility compared to the unsubstituted piperidine variant due to increased hydrophobicity .

- The thiazole-containing analog (position 3) has lower logP values than benzimidazole derivatives, favoring membrane permeability .

Biological Activity

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C19H16N2O3

- Molar Mass : 320.34 g/mol

- Structural Characteristics : The compound features a chromenone backbone, a benzimidazole moiety, and a piperidine side chain, which are crucial for its biological interactions.

Anti-Cancer Activity

Research indicates that derivatives of chromenone compounds exhibit significant anti-cancer properties. Specifically, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Ethyl Chromenone Derivative | KB-3-1 (Cervical Cancer) | 15.5 ± 3.54 |

| 6-Ethyl Chromenone Derivative | A549 (Lung Cancer) | 12.94 ± 1.51 |

| 6-Ethyl Chromenone Derivative | PC3 (Prostate Cancer) | 7.31 ± 0.48 |

These values suggest that the compound exhibits potent cytotoxicity against specific cancer types, particularly cervical and lung cancers .

The proposed mechanisms through which this compound exerts its anti-cancer effects include:

- Inhibition of VEGFR-2 and EGFR : The compound has been identified as a dual inhibitor of the vascular endothelial growth factor receptor (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which play critical roles in tumor growth and metastasis .

- Induction of Apoptosis : The structural components facilitate interactions with cellular targets that lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A notable study highlighted the synthesis and biological evaluation of various coumarin derivatives, including those similar to our compound of interest. The study utilized resazurin-based assays to assess cytotoxicity against multiple cancer cell lines, demonstrating that modifications to the chromenone structure could enhance biological activity .

Comparative Analysis

When compared to other known anti-cancer agents, the biological activity of 6-ethyl-7-hydroxy derivatives shows promise:

| Compound Name | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Sorafenib | VEGFR-2 | 31.08 | |

| Erlotinib | EGFR | 26.79 | |

| 6-Ethyl-Benzochromenone Derivative | VEGFR-2 & EGFR | 24.67 & 31.6 |

This comparative analysis indicates that our compound's efficacy is on par with established therapies, suggesting potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.